3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid
Overview
Description
“3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid” is a compound that has been studied for its potential use in the treatment of chronic myeloid leukemia (CML). It is a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant . The compound is also known as AP24534 .
Synthesis Analysis
The synthesis of this compound involves a structure-guided design of a novel series of potent pan-inhibitors of BCR-ABL, including the T315I mutation . A key structural feature is the carbon-carbon triple bond linker which skirts the increased bulk of Ile315 side chain .Molecular Structure Analysis
The molecular formula of the compound is C17H13N3O2 . The structure of the compound includes a carbon-carbon triple bond linker, which is a key structural feature .Chemical Reactions Analysis
The compound has shown to inhibit the kinase activity of both native BCR-ABL and the T315I mutant with low nM IC(50)s, and potently inhibited proliferation of corresponding Ba/F3-derived cell lines .Physical And Chemical Properties Analysis
The compound is a white powder with a molecular weight of 291.3 . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications
Synthesis and Pharmacological Activities : Imidazo[1,2-b]pyridazine derivatives have been synthesized and tested for various pharmacological activities, including anti-inflammatory, analgesic, and anti-asthmatic effects. These studies have explored different derivatives and their structure-activity relationships (Abignente et al., 1977), (Luraschi et al., 1995).
Antifilarial Evaluation : Methyl imidazo[1,2-b]pyridazine-2-carbamates and related compounds were synthesized for potential antifilarial applications. However, these compounds did not demonstrate significant antifilarial activity in specific tests (Mourad et al., 1992).
Anti-Asthmatic Activities : A series of novel imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides was synthesized and evaluated for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Some compounds in this series showed potent anti-asthmatic activity (Kuwahara et al., 1996).
Potential Anticancer Agents : Imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines were synthesized as potential anticancer agents. The compounds were found to be less active compared to other analogs in the study (Temple et al., 1987).
Fluorescent Probes for Mercury Ion : Imidazo[1,2-a]pyridine derivatives were synthesized and demonstrated to be efficient fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solution (Shao et al., 2011).
Antineoplastic Activity : Benzimidazole condensed ring systems, including imidazo[1,2-a]pyrimidine derivatives, were synthesized and showed variable degrees of antineoplastic activity against certain cell lines (Abdel-Hafez, 2007).
Antiulcer Agents : Imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antiulcer agents, displaying good cytoprotective properties in specific models (Starrett et al., 1989).
Synthesis Methods : Research has also focused on developing novel methods for the synthesis of imidazo[1,2-a]pyridine derivatives and related compounds (Lifshits et al., 2015).
properties
IUPAC Name |
3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c1-11-4-5-13(16(20)21)9-12(11)6-7-14-10-17-15-3-2-8-18-19(14)15/h2-5,8-10H,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMPXDBRMCTALZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C#CC2=CN=C3N2N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid | |
CAS RN |
1300690-48-5 | |
Record name | AP-24600 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1300690485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AP-24600 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ477A282R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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